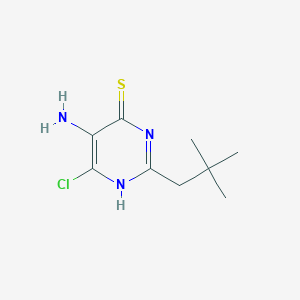
5-Amino-6-chloro-2-(2,2-dimethylpropyl)pyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and neopentylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents such as base (e.g., sodium hydroxide) and solvents (e.g., ethanol) are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the neopentyl group.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a neopentyl group.
5-Amino-2,4,6-trichloropyrimidine: Contains additional chlorine atoms.
Uniqueness
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
61457-11-2 |
|---|---|
Fórmula molecular |
C9H14ClN3S |
Peso molecular |
231.75 g/mol |
Nombre IUPAC |
5-amino-6-chloro-2-(2,2-dimethylpropyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C9H14ClN3S/c1-9(2,3)4-5-12-7(10)6(11)8(14)13-5/h4,11H2,1-3H3,(H,12,13,14) |
Clave InChI |
SURDOKZCRKOIOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NC(=S)C(=C(N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
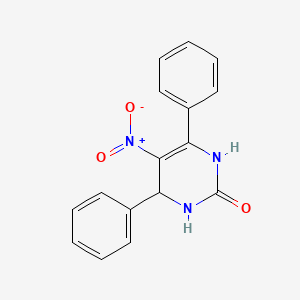

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
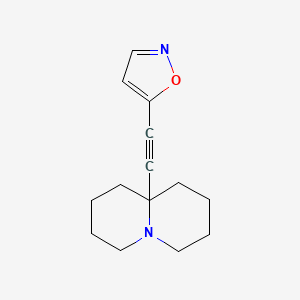

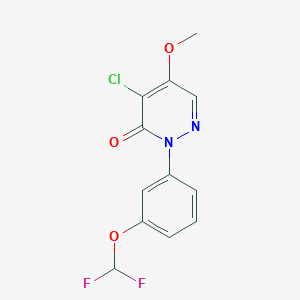
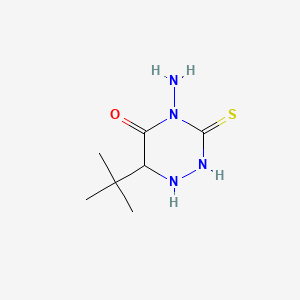
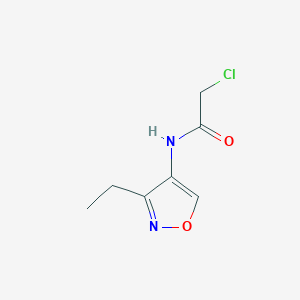
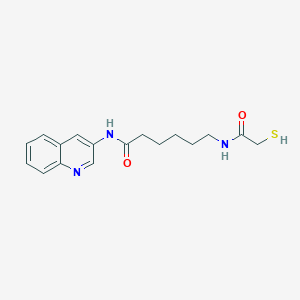
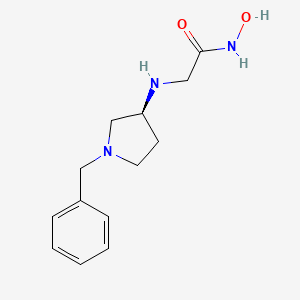
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)

![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
